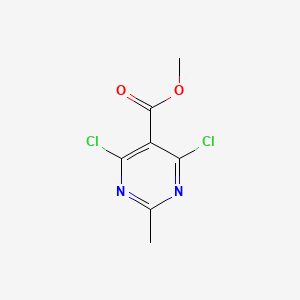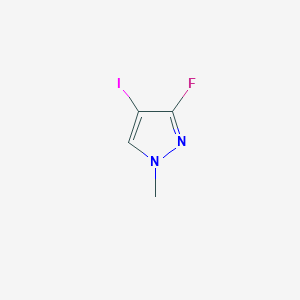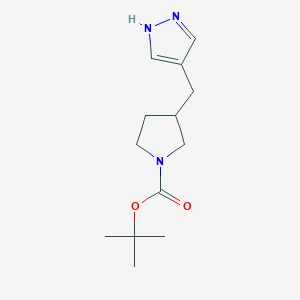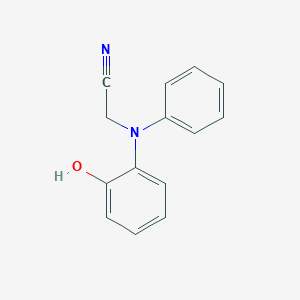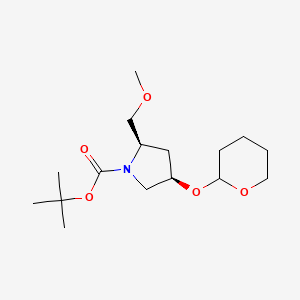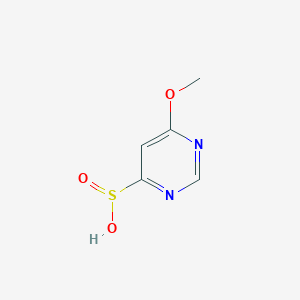
6-Methoxypyrimidine-4-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxypyrimidine-4-sulfinic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a methoxy group at the 6th position and a sulfinic acid group at the 4th position. Pyrimidine derivatives are widely recognized for their diverse biological activities and are integral components of nucleic acids, vitamins, and various pharmaceuticals .
Métodos De Preparación
The synthesis of 6-Methoxypyrimidine-4-sulfinic acid typically involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Análisis De Reacciones Químicas
6-Methoxypyrimidine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfonic acids, sulfides, and substituted pyrimidines .
Aplicaciones Científicas De Investigación
6-Methoxypyrimidine-4-sulfinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties. This compound is explored for its potential therapeutic applications.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Methoxypyrimidine-4-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
6-Methoxypyrimidine-4-sulfinic acid can be compared with other pyrimidine derivatives such as:
4-Amino-6-methoxypyrimidine: Similar in structure but with an amino group instead of a sulfinic acid group.
4,6-Dichloropyrimidine: Contains chlorine atoms at positions 4 and 6 instead of a methoxy and sulfinic acid group.
2,4-Diaminopyrimidine: Contains amino groups at positions 2 and 4.
The uniqueness of this compound lies in its combination of a methoxy group and a sulfinic acid group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C5H6N2O3S |
|---|---|
Peso molecular |
174.18 g/mol |
Nombre IUPAC |
6-methoxypyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-10-4-2-5(11(8)9)7-3-6-4/h2-3H,1H3,(H,8,9) |
Clave InChI |
VBEUCINJSIGXKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=N1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


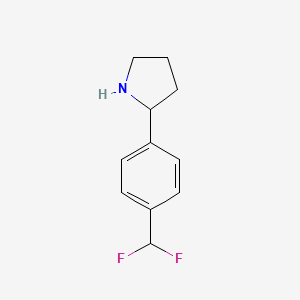
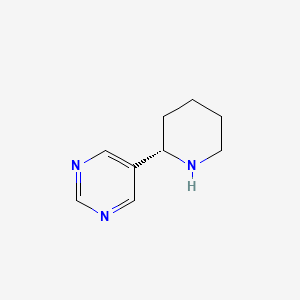
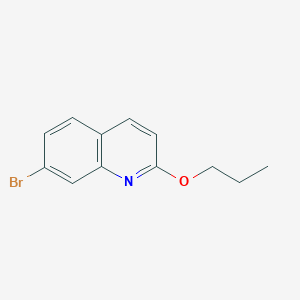
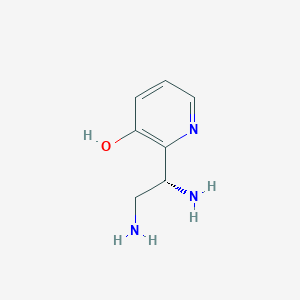
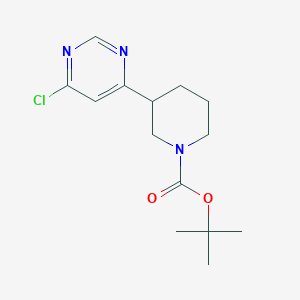
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)

